Hexahydropyrimidine Derivatives Exhibit 4-Fold Superior nSMase2 Inhibitory Potency Over Reference Inhibitor Cambinol
In a head-to-head enzyme inhibition assay using Bacillus cereus sphingomyelinase (which shares a highly conserved substrate-binding site with human nSMase2), hexahydropyrimidine derivatives demonstrated significantly superior activity compared to the reference compound Cambinol [1]. Specifically, compound 1j (4-(4-fluorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile) achieved an IC50 of 1.88 μM, representing a 4-fold improvement in potency over Cambinol (IC50 = 7.49 μM) under identical assay conditions [1].
| Evidence Dimension | Enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.88 μM |
| Comparator Or Baseline | Cambinol (reference nSMase2 inhibitor): IC50 = 7.49 μM |
| Quantified Difference | 4-fold more potent (7.49 / 1.88 = 3.98-fold) |
| Conditions | Bacillus cereus sphingomyelinase inhibition assay |
Why This Matters
This 4-fold potency advantage positions hexahydropyrimidine-based scaffolds as superior starting points for nSMase2 inhibitor optimization programs targeting neurodegenerative disorders and cancers where this enzyme plays a pivotal role [1].
- [1] Novel Hexahydropyrimidine Derivatives as Potential Neutral Sphingomyelinase 2 Inhibitors: Synthesis, Metal Chelation, and In Silico Studies. Chemical Biology & Drug Design. 2026;107(2). DOI: 10.1111/cbdd.70245. View Source
